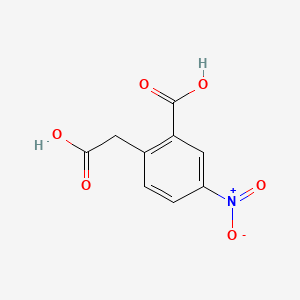
2-(Carboxymethyl)-5-nitrobenzoic acid
Cat. No. B2517938
Key on ui cas rn:
3898-66-6
M. Wt: 225.156
InChI Key: QHIFWNXJOHQQTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08021471B2
Procedure details


Compound 13 (15.75 g/0.07 mol) was then dissolved in 150 ml 1N NaOH, treated with 0.55 g of 5% Pd—C and placed in a 500 ml Parr bottle. The resultant mixture was hydrogenated at 47 psi for 3 hours or until the uptake of hydrogen ceased. The solution was suction filtered through Celite, washed with a minimum amount of DI water and then acidified with c. HCl to pH 4-5. The solution was stored in the refrigerator (scratch to induce crystallization) over night. The product crystallized and was isolated by suction filtration. A second and third crop can be obtained by allowing the filtrate to slowly concentrate at room temperature. The product formed: 11 g (81% yield). 1H NMR (d6-DMSO): δ 7.13 (s, 1H), 6.91 (d, J=8 Hz, 1H), 6.64 (d, J=8 Hz, 1H), 3.69 (s, 2H); IR (KBr): 3320-3640 (br), 1700 (s), 1550 (s) cm−1; EI-MS (m/z) 194.1 (M−); MS/MS 150; Anal. Calcd. for C9H9NO4.(H2O)0.25: C, 54.13; H, 4.80; N, 7.02%. Found: C, 54.09; H, 5.26; N, 7.01; Na, 0.29%.


[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five


Yield
81%
Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([C:14]([OH:16])=[O:15])[C:7](=[CH:12][CH:13]=1)[CH2:8][C:9]([OH:11])=[O:10])([O-])=O.[H][H].[K+].[Br-]>[OH-].[Na+].[Pd]>[NH2:1][C:4]1[CH:5]=[C:6]([C:14]([OH:16])=[O:15])[C:7](=[CH:12][CH:13]=1)[CH2:8][C:9]([OH:11])=[O:10] |f:2.3,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
15.75 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C(CC(=O)O)=CC1)C(=O)O
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
[OH-].[Na+]
|
Step Two
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[K+].[Br-]
|
Step Four
[Compound]
|
Name
|
( s )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
[Compound]
|
Name
|
( s )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
0.55 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through Celite
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with a minimum amount of DI water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solution was stored in the refrigerator (scratch to induce crystallization) over night
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product crystallized
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was isolated by suction filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A second and third crop can be obtained
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
to slowly concentrate at room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product formed
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC=1C=C(C(CC(=O)O)=CC1)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 81% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
